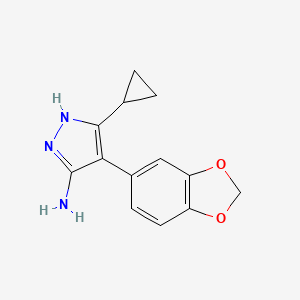

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAIWDOJDAVHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-aminopyrazoles, including derivatives like 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, typically involves the condensation of β-ketonitriles or β-diketones with hydrazines or substituted hydrazines. The benzodioxole moiety is introduced via appropriately substituted aromatic precursors, while the cyclopropyl group is incorporated either through the starting materials or via subsequent functional group transformations.

Preparation via β-Ketonitrile and Hydrazine Condensation

A versatile and efficient approach to 5-aminopyrazoles is the reaction of β-ketonitrile derivatives with hydrazines. This method avoids the use of unstable intermediates and is suitable for combinatorial synthesis:

- Step 1: Synthesis of a β-ketonitrile intermediate bearing the benzodioxole ring, for example, 4-(1-cyano-2-oxoethyl)benzodioxole derivatives.

- Step 2: Reaction of this intermediate with hydrazine or substituted hydrazines under reflux conditions to form the pyrazole ring and the 5-amine functionality.

This approach was highlighted in a 2011 study focusing on 5-aminopyrazole synthesis, which demonstrated the hydrolysis of resin-bound precursors to β-ketonitriles, followed by hydrazine cyclization to yield 5-aminopyrazoles efficiently.

Specific Synthesis of this compound

While direct detailed synthetic procedures for the exact compound are limited in public sources, the following inferred method is consistent with known pyrazole and benzodioxole chemistry:

-

- 3,4-methylenedioxyphenyl acetonitrile or related benzodioxole-substituted precursors.

- Cyclopropyl-substituted β-keto compounds or cyclopropyl hydrazines.

-

- Condensation with hydrazine derivatives in methanol or ethanol under reflux.

- Use of bases such as sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation and facilitating nucleophilic substitution.

- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures.

-

- Stir 3,4-methylenedioxyphenyl acetonitrile with N,N-dimethylformamide dimethylacetal at elevated temperature to form an intermediate.

- React the intermediate with cyclopropyl-substituted hydrazine hydrochloride in methanol under reflux.

- Neutralize the reaction mixture with sodium bicarbonate solution.

- Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate.

- Purify the crude product by column chromatography.

This method is analogous to the preparation of related pyrazole derivatives, as reported in studies involving pyrazole ring formation from hydrazine and benzodioxole-containing precursors.

Purification and Characterization

- Purification is typically done by silica gel column chromatography using gradients of ethyl acetate and hexane.

- Characterization includes NMR, IR, and mass spectrometry to confirm the structure.

- Crystallographic studies of related compounds reveal hydrogen bonding and stacking interactions that influence purity and stability.

Summary Table of Preparation Method

| Preparation Step | Description | Typical Conditions | Outcome/Yield |

|---|---|---|---|

| Formation of β-ketonitrile or related intermediate | Reaction of benzodioxole acetonitrile with DMF-dimethylacetal | Heat at ~355 K, TLC monitoring | Intermediate formed |

| Cyclization with hydrazine | Reflux with cyclopropyl hydrazine in methanol | 24 h reflux | Pyrazole ring formed, 30-40% yield |

| Workup and extraction | Neutralize with NaHCO3, extract with ethyl acetate | Room temperature | Crude product |

| Purification | Silica gel chromatography (EtOAc/hexane 1:5) | Ambient temperature | Pure compound |

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Research indicates that 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine exhibits significant biological activities, which are critical for its applications in drug development and therapeutic interventions.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, the compound's structure allows for interactions with various biological targets involved in cancer pathways. In vitro assays have demonstrated its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has shown promising results in reducing inflammation markers in experimental models, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Studies

Pharmacological research has focused on understanding the mechanisms through which this compound exerts its effects:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy and reducing toxicity. Modifications to the benzodioxole moiety or the cyclopropyl group have been explored to enhance biological activity while maintaining favorable pharmacokinetic properties .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related pyrazol-5-amine derivatives is summarized below:

Pharmacological and Physicochemical Properties

- Benzodioxol vs. Chlorophenyl/Methoxyphenyl : The benzodioxol group in the target compound provides a fused aromatic system, enabling stronger π-π stacking and hydrogen bonding compared to chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups .

- Cyclopropyl vs.

- Hydrogen-Bonding Networks: The target compound’s N—H⋯N and C—H⋯O interactions are critical for crystal packing and may mimic interactions with biological targets, a feature absent in brominated or non-benzodioxol analogs .

Research Findings and Implications

- Biological Activity : The target compound’s broad activity profile is linked to its dual functional groups: benzodioxol for target engagement and cyclopropyl for pharmacokinetic optimization. In contrast, chlorophenyl and methoxyphenyl analogs lack this synergy .

- Crystallographic Insights : The hydrogen-bonded supramolecular architecture of the target compound provides a model for designing stable co-crystals or prodrugs .

- Limitations : Data on the biological activities of analogous compounds (e.g., ) are sparse in the provided evidence, highlighting a need for further comparative pharmacological studies.

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound, particularly the benzodioxole ring and the cyclopropyl group, contribute to its distinct biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O2. Its structure includes a benzodioxole moiety fused with a pyrazole ring and a cyclopropyl substituent. This configuration is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O2 |

| Molecular Weight | 257.29 g/mol |

| CAS Number | 1312617-86-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit heat shock protein 90-alpha (HSP90α), which plays a critical role in cancer cell proliferation and survival by regulating protein folding and degradation.

- Modulation of Signaling Pathways : The compound influences multiple signaling pathways, including those involved in cell cycle regulation and apoptosis, leading to altered gene expression profiles and metabolic changes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study : A study evaluated the compound's effects on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results showed that the compound significantly reduced cell viability and enhanced the cytotoxic effects when used in combination with doxorubicin, suggesting potential for synergistic therapeutic strategies .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It was screened against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Streptococcus pyogenes | Moderate |

| Staphylococcus aureus | Strong |

| Escherichia coli | Weak |

| Pseudomonas aeruginosa | Moderate |

In another study involving pyrazole derivatives, similar compounds demonstrated potent antifungal activity against strains like Fusarium verticillioides and Aspergillus flavus, highlighting the potential of this class of compounds in treating infections .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, thus providing a basis for further exploration in inflammatory disease models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the benzodioxole or cyclopropyl groups can significantly influence the potency and selectivity of these compounds against specific targets.

Q & A

Q. What synthetic strategies are optimal for preparing 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and nucleophilic substitution. For example, a pyrazole core can be generated by reacting substituted acetonitriles (e.g., 3,4-methylenedioxyphenylacetonitrile) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (~355 K), followed by condensation with cyclopropyl-substituted hydrazine derivatives . Solvent-free one-pot methods using barbituric acids, aldehydes, and pyrazol-5-amines are also effective for generating structurally related pyrazolo-pyrimidine derivatives, reducing purification steps . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and cyclopropane ring integrity. For example, the pyrazole NH proton appears as a singlet at ~δ 10.5 ppm, while benzodioxole protons resonate as a doublet near δ 6.8 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular conformation and hydrogen-bonding networks. Data collection at 293 K with MoKα radiation (λ = 0.71069 Å) and refinement via SHELXL-2018/3 (R-factor = 0.045) reveal triclinic crystal packing (space group ) with N–H···N and C–H···π interactions .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values (µg/mL) reported .

- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC values to reference drugs like doxorubicin. Ensure proper controls for solvent interference .

Advanced Research Questions

Q. How do crystal packing and non-covalent interactions influence the compound’s bioactivity?

Methodological Answer: SCXRD analysis reveals two independent molecules (A and B) in the asymmetric unit, with dihedral angles between benzodioxole and pyrazole rings (31.67°–68.22°) affecting molecular rigidity . Hydrogen-bonded chains along the b-axis (N–H···N, 2.89 Å) and C–H···O/π interactions stabilize the lattice, potentially enhancing membrane permeability. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H···H = 53.9%, O···H = 12.4%), guiding structure-activity relationship (SAR) studies .

Q. What computational tools are recommended for analyzing conformational polymorphs and interaction energies?

Methodological Answer:

- Energy Frameworks: Use CrystalExplorer to calculate pairwise interaction energies (electrostatic, dispersion, polarization) for polymorphs. For example, triclinic (Z′ = 2) and monoclinic (Z′ = 1) forms exhibit distinct total energy frameworks (e.g., −146.7 vs. −138.2 kJ/mol), impacting solubility .

- Non-Covalent Interaction (NCI) Plots: NCIPLOT visualizes weak interactions (van der Waals, π-stacking) using reduced density gradient (RDG) isosurfaces, aiding in rational drug design .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1% v/v) to eliminate solvent effects .

- SAR Analysis: Compare substituent effects; for example, replacing the cyclopropyl group with bulkier moieties (e.g., 4-methylphenyl) may alter MIC values by 2–4 fold .

- Metabolic Stability Testing: Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.